(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Description
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H19N3OS3 and its molecular weight is 389.55. The purity is usually 95%.
BenchChem offers high-quality (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The compound has shown potential in the field of antibacterial research. A study found that similar compounds exhibited appreciable action against DHFR and enoyl ACP reductase enzymes, which are important targets in antibacterial drug development .
Antitubercular Properties
Some of the synthesized compounds also showed strong antitubercular properties . This suggests that the compound could be further explored for its potential in treating tuberculosis.
Enzyme Inhibition
The compound has been found to inhibit the activity of certain enzymes, including enoyl ACP reductase and DHFR enzymes . These enzymes are involved in various biological processes, and their inhibition can have therapeutic effects.
Molecular Docking
The compound has shown pronounced docking properties, suggesting its potential use in the field of drug design . Molecular docking is a key step in the rational design of drugs, where the interaction between a small molecule and a protein is predicted.
Synthesis of New Compounds
The compound has high potential in the synthesis of new bis(porphyrins) or other related compounds . This suggests its utility in the field of synthetic chemistry.
Biological and Medical Sciences
Given the compound’s pronounced docking properties and biological activity, it represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences .
Antimicrobial Agents
The compound could potentially be used in the synthesis of new types of molecules that have antimicrobial activity . This is particularly important given the increasing problem of antibiotic resistance.
Antitumor Activity
Evidence has been obtained showing that some new sulfonamide derivatives exhibit antitumor activity . As the compound has a similar structure, it could potentially be explored for its antitumor properties.
properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS3/c1-13-16(25-18(19-13)21-7-2-3-8-21)17(22)20-9-6-15(24-12-10-20)14-5-4-11-23-14/h2-5,7-8,11,15H,6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCJFRFHQDXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone |
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